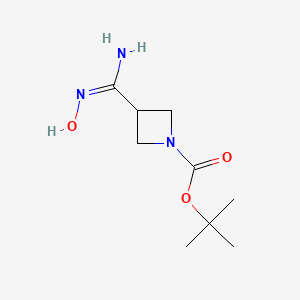tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC13559924
Molecular Formula: C9H17N3O3
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H17N3O3 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)12-4-6(5-12)7(10)11-14/h6,14H,4-5H2,1-3H3,(H2,10,11) |
| Standard InChI Key | LKMSPPMVVCKIPS-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(C1)/C(=N\O)/N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(=NO)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C(=NO)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
tert-Butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate is identified by the systematic name 1,1-dimethylethyl 3-[(hydroxyamino)iminomethyl]azetidine-1-carboxylate and the CAS registry number 1309207-05-3 . Its molecular formula (C₉H₁₇N₃O₃) corresponds to an average mass of 215.253 g/mol and a monoisotopic mass of 215.126991 Da . The structure features:
-
A four-membered azetidine ring with a nitrogen atom at position 1.
-
A tert-butoxycarbonyl (Boc) group at the azetidine nitrogen, providing steric protection during synthetic processes.
-
A hydroxycarbamimidoyl (-C(=NH)NHOH) substituent at position 3, enabling hydrogen bonding and metal coordination in biological systems .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₇N₃O₃ |
| Average mass | 215.253 g/mol |
| Monoisotopic mass | 215.126991 Da |
| ChemSpider ID | 27660681 |
| Boiling point | Not reported |
| LogP (partition coefficient) | Estimated 0.89 (ACD/Labs) |
Synthetic Pathways and Optimization
Core Synthesis Strategy
The compound is synthesized via a three-step protocol starting from tert-butyl 3-hydroxyazetidine-1-carboxylate, as detailed in recent radiopharmaceutical research :
-
Alkylation: Reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with potassium tert-butoxide and a benzyl bromide derivative in tetrahydrofuran (THF) at room temperature.
-
Deprotection: Treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.
-
Coupling: Reacting the deprotected azetidine with a pyridooxazinone carboxylate using diisopropylethylamine (DIPEA) in acetonitrile at 90°C .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | KOtBu, THF, rt, 14 h | 85% |
| Deprotection | TFA/DCM, rt, 3 h | 95% |
| Coupling | DIPEA, CH₃CN, 90°C, 4 h | 65% |
Analytical Validation
Critical quality control measures include:
-
NMR Spectroscopy: Key signals include δ 4.49 ppm (s, 2H, CH₂O), δ 1.44 ppm (s, 9H, tert-butyl), and δ 7.45 ppm (t, J = 8.3 Hz, aromatic H) .
-
LC-MS: A prominent [M-56 + H]⁺ ion at m/z 310.1 confirms the loss of the tert-butyl group during fragmentation .
Stability and Decomposition Mechanisms
Acid-Mediated Ring Opening
Azetidines are prone to ring-opening under acidic conditions due to their inherent ring strain (≈26 kcal/mol) . For tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate, protonation of the azetidine nitrogen (pKa ≈ 4.5–5.0) triggers nucleophilic attack by the adjacent hydroxycarbamimidoyl group, leading to irreversible decomposition .
Table 3: Stability Data for Analogous Azetidines
| Substituent | pH 1.8 Half-Life (T₁/₂) | pKa (Azetidine N) |
|---|---|---|
| 4-Cyanophenyl | <10 min | 4.3 |
| 4-Methoxyphenyl | 45 min | 4.8 |
| 2-Pyridyl | >24 h | 5.2 |
Stabilization Strategies
-
N-Substituent Optimization: Pyridyl substituents (e.g., 2-pyridyl) increase electron density at the azetidine nitrogen, raising pKa and enhancing stability .
-
Ring Expansion: Replacing azetidine with pyrrolidine eliminates ring strain but reduces ligand efficiency in drug candidates .
Applications in Medicinal Chemistry
MAGL Inhibitor Development
This compound serves as a key intermediate in reversible MAGL inhibitors targeting neuroinflammatory pathways . MAGL inhibition elevates endogenous 2-arachidonoylglycerol (2-AG) levels, modulating cannabinoid receptor signaling and reducing neuroinflammation .
Future Directions and Challenges
Improving Metabolic Stability
While the tert-butyl group enhances synthetic handling, its metabolic liability (e.g., CYP450-mediated oxidation) necessitates exploration of alternative protecting groups, such as cyclopropoxycarbonyl derivatives.
Expanding Therapeutic Targets
Ongoing research explores this scaffold’s utility in:
-
Anticancer Agents: Targeting fatty acid amide hydrolase (FAAH).
-
Antivirals: Inhibiting viral protease enzymes through metal coordination.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume